(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone
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Overview
Description
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a methanone group linked to a pyridinyl ring with a trifluoromethyl substituent. The presence of these functional groups imparts distinctive chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,4-dichlorobutane, under basic conditions.
Phenyl Substitution: The piperazine intermediate is then reacted with bromobenzene in the presence of a palladium catalyst to introduce the phenyl group.
Methanone Formation: The phenylpiperazine is further reacted with a suitable acylating agent, such as benzoyl chloride, to form the methanone group.
Pyridinyl Substitution: Finally, the compound is reacted with 5-(trifluoromethyl)-2-pyridinol in the presence of a base to introduce the pyridinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Alkylated pyridinyl derivatives.
Scientific Research Applications
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Phenylpiperazino)(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)methanone: Unique due to its specific substitution pattern and trifluoromethyl group.
(4-Phenylpiperazino)(4-{[5-methyl-2-pyridinyl]oxy}phenyl)methanone: Similar structure but with a methyl group instead of trifluoromethyl, leading to different chemical properties.
(4-Phenylpiperazino)(4-{[5-chloro-2-pyridinyl]oxy}phenyl)methanone: Contains a chloro group, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2/c24-23(25,26)18-8-11-21(27-16-18)31-20-9-6-17(7-10-20)22(30)29-14-12-28(13-15-29)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOAYSAMXPLAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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